molecular formula C14H24N4O3 B14874660 Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Cat. No.: B14874660
M. Wt: 296.37 g/mol
InChI Key: HBMWKLWCMSLFCS-UHFFFAOYSA-N
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Description

Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

Chemical Reactions Analysis

Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 2-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: This compound lacks the oxadiazole ring, which may result in different reactivity and biological activity.

    Tert-butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate:

Properties

Molecular Formula

C14H24N4O3

Molecular Weight

296.37 g/mol

IUPAC Name

tert-butyl 2-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-7-5-4-6-10(18)8-12-16-11(9-15)17-21-12/h10H,4-9,15H2,1-3H3

InChI Key

HBMWKLWCMSLFCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=NC(=NO2)CN

Origin of Product

United States

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